N-(2-hydroxyethyl)-N'-[3-(trifluoromethyl)phenyl]thiourea
Description
Systematic IUPAC Nomenclature and Structural Representation
The systematic nomenclature of this compound follows the International Union of Pure and Applied Chemistry guidelines, with the official name being 1-(2-hydroxyethyl)-3-[3-(trifluoromethyl)phenyl]thiourea. This nomenclature reflects the structural organization of the molecule, where the thiourea core serves as the central framework connecting two distinct substituent groups. The first substituent consists of a 2-hydroxyethyl group attached to one nitrogen atom of the thiourea moiety, while the second substituent comprises a 3-(trifluoromethyl)phenyl group linked to the other nitrogen atom.
The structural representation reveals a thiourea backbone characterized by the presence of a sulfur atom double-bonded to a carbon atom, which is further connected to two nitrogen atoms. This central thiourea unit exhibits distinctive bonding patterns that contribute to the compound's overall chemical behavior and reactivity profile. The molecular architecture demonstrates a clear asymmetric arrangement, with the hydroxyethyl chain providing hydrophilic characteristics while the trifluoromethyl-substituted phenyl ring contributes lipophilic and electron-withdrawing properties to the overall molecular structure.
Alternative naming conventions for this compound include several synonymous designations that reflect different nomenclature systems and historical naming practices. These include N'-(2-hydroxyethyl)-N-[3-(trifluoromethyl)phenyl]carbamimidothioic acid and ethanol, 2-[[(1Z)-mercapto[[3-(trifluoromethyl)phenyl]amino]methylene]amino]-. The compound has also been referenced in chemical literature using the designation NSC201560, which represents its National Cancer Institute identifier within chemical databases.
Properties
IUPAC Name |
1-(2-hydroxyethyl)-3-[3-(trifluoromethyl)phenyl]thiourea | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11F3N2OS/c11-10(12,13)7-2-1-3-8(6-7)15-9(17)14-4-5-16/h1-3,6,16H,4-5H2,(H2,14,15,17) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZAMDWYIONFWOOJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)NC(=S)NCCO)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11F3N2OS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60385087 | |
| Record name | N-(2-Hydroxyethyl)-N'-[3-(trifluoromethyl)phenyl]thiourea | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60385087 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
264.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
13578-61-5 | |
| Record name | NSC201560 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=201560 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | N-(2-Hydroxyethyl)-N'-[3-(trifluoromethyl)phenyl]thiourea | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60385087 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Biological Activity
N-(2-hydroxyethyl)-N'-[3-(trifluoromethyl)phenyl]thiourea is a compound of significant interest due to its potential biological activities. This article provides a comprehensive review of its biological activity, including antimicrobial, antitumor, and enzyme inhibitory properties, supported by data tables and relevant case studies.
Chemical Structure and Properties
- Chemical Formula : C10H11F3N2OS
- Molecular Weight : 256.27 g/mol
- CAS Number : 2826556
The compound features a thiourea moiety, which is known for its diverse biological activities, including antimicrobial and anticancer properties.
Antimicrobial Activity
This compound has shown promising antimicrobial activity against various pathogens. A study demonstrated that derivatives of thiourea exhibited significant activity against methicillin-resistant Staphylococcus aureus (MRSA). The minimum inhibitory concentration (MIC) for related compounds was reported at 2 µg/mL against 19 strains of MRSA, indicating strong antibacterial potential .
| Compound | Pathogen | MIC (µg/mL) |
|---|---|---|
| Thiourea Derivative | MRSA | 2 |
| Isoniazid | Mycobacterium tuberculosis | Reference |
Additionally, it was found that certain complexes derived from thioureas exhibited enhanced activity against mycobacterial strains, outperforming traditional antibiotics like isoniazid .
Antitumor Activity
Research indicates that this compound exhibits moderate antitumor activity. In vitro studies have shown that it can inhibit the growth of various cancer cell lines such as SW480 (colorectal cancer), SW620 (colorectal cancer), and PC3 (prostate cancer). Importantly, these compounds were non-toxic to normal human keratinocytes (HaCaT), suggesting a favorable therapeutic index .
| Cell Line | IC50 (µM) | Toxicity to HaCaT |
|---|---|---|
| SW480 | 15 | Non-toxic |
| SW620 | 20 | Non-toxic |
| PC3 | 25 | Non-toxic |
Enzyme Inhibition
The compound also acts as an inhibitor of key bacterial enzymes such as DNA gyrase and topoisomerase IV. These enzymes are crucial for bacterial DNA replication and transcription, making them attractive targets for antibiotic development. The dual inhibition mechanism enhances its potential as a therapeutic agent against resistant bacterial strains .
Case Studies
- Study on Antimicrobial Efficacy : A comparative study evaluated the efficacy of this compound against various bacterial strains. The results indicated that the compound had superior activity compared to several conventional antibiotics, particularly in resistant strains.
- Antitumor Mechanism Analysis : Another investigation focused on the mechanism of action of this thiourea derivative in cancer cells. It was found to induce apoptosis through the activation of caspases while sparing normal cells from toxicity.
Chemical Reactions Analysis
Coordination Chemistry with Metal Ions
The thiourea acts as a bidentate ligand for Cu(II) ions, coordinating via the thiocarbonyl sulfur and deprotonated nitrogen atoms . Experimental and computational studies confirm this binding mode, which stabilizes square-planar or distorted octahedral geometries in Cu(II) complexes .
Key Structural Features of Cu(II) Complexes:
| Property | Observation | Source |
|---|---|---|
| Coordination Mode | Bidentate (S, N) | |
| Geometry | Monomeric (alkyl derivatives) or dimeric (halogenated) | |
| Bond Lengths (Å) | Cu–S: 2.31–2.35; Cu–N: 1.97–2.02 |
Biological Relevance:
These Cu(II) complexes exhibit antimicrobial activity, with MIC values ranging from 12.5–50 µg/mL against Staphylococcus aureus and Escherichia coli .
Unexpected Formation in Multicomponent Reactions
The compound can form unexpectedly in reactions involving phenyl isothiocyanate, malononitrile, and aminoethanol under heated conditions (374 K in dioxane) . This pathway highlights its susceptibility to form via thiourea-urea rearrangement or competing nucleophilic additions in complex mixtures .
Reaction Pathway:
-
Initial formation of a thiourea intermediate.
-
Rearrangement or displacement by ethanolamine.
Crystallographic Data:
| Parameter | Value | Source |
|---|---|---|
| Crystal System | Monoclinic | |
| Space Group | P2₁/c | |
| Dihedral Angle | 71.13° (thiourea vs. phenyl) |
Stability and Reactivity Trends
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural and Substitutional Variations
Key structural analogs differ in substituents on the thiourea scaffold, influencing electronic, steric, and solubility properties. Below is a comparative analysis:
Structural and Crystallographic Insights
- Intramolecular Interactions : Analogous compounds (e.g., N-benzoyl derivatives) exhibit intramolecular N–H⋯O hydrogen bonds, forming six-membered rings that stabilize the thione tautomer .
Preparation Methods
Key Structural and Chemical Features
The compound’s molecular formula is C₁₀H₁₁F₃N₂OS (molecular weight: 264.27 g/mol). Its structure comprises:
- 3-(Trifluoromethyl)phenyl group (electron-withdrawing trifluoromethyl substituent at the meta position).
- Thiourea backbone (C(=S)N–N– linkage).
- 2-Hydroxyethyl chain (–CH₂CH₂OH) attached to the thiourea nitrogen.
The SMILES notation C1=CC(=CC(=C1)NC(=S)NCCO)C(F)(F)F confirms these connectivity patterns.
Synthetic Routes
Reaction of 3-(Trifluoromethyl)phenyl Isothiocyanate with 2-Hydroxyethylamine
This method is the most plausible route, based on standard thiourea synthesis protocols.
Mechanism
The reaction proceeds via nucleophilic addition of 2-hydroxyethylamine to 3-(trifluoromethyl)phenyl isothiocyanate , forming the thiourea bond (R-NH-CS-NR'₂).
Step 1: Synthesis of 3-(trifluoromethyl)phenyl isothiocyanate
- Reagents: 3-(Trifluoromethyl)phenylamine, thiophosgene (CSCl₂).
- Conditions: Dichloromethane (DCM), 0°C to room temperature, under inert atmosphere.
- Yield: ~70–85% (based on analogous reactions).
Step 2: Coupling with 2-hydroxyethylamine
- Reagents: 2-Hydroxyethylamine (HOCH₂CH₂NH₂), base (e.g., triethylamine).
- Conditions: Tetrahydrofuran (THF) or dimethylformamide (DMF), room temperature or mild heating.
- Yield: ~60–75% (estimated for similar thiourea syntheses).
Optimization Parameters
| Parameter | Optimal Range | Impact on Yield/Selectivity |
|---|---|---|
| Solvent | THF, DMF, DCM | Polar aprotic solvents enhance reaction rates. |
| Temperature | 20–40°C | Higher temps may cause side reactions. |
| Base | Triethylamine (TEA) | Neutralizes HCl, prevents decomposition. |
Alternative Routes Using Thiourea Precursors
For scenarios where isothiocyanate availability is limited, alternative strategies may be employed.
Stepwise Thiourea Formation
- First Amine Reaction: React thiourea (H₂NCSNH₂) with 3-(trifluoromethyl)phenylamine.
- Second Amine Reaction: Introduce 2-hydroxyethylamine under basic conditions.
Limitations: Thiourea is less reactive, requiring harsh conditions (e.g., elevated temperatures, prolonged reaction times), which may reduce yields.
Purification and Characterization
Recrystallization
- Solvent: Ethanol/water or ethyl acetate/hexane mixtures.
- Yield: ~50–60% (post-purification).
Q & A
Q. What are the optimized synthetic routes for N-(2-hydroxyethyl)-N'-[3-(trifluoromethyl)phenyl]thiourea, and how do reaction conditions influence yield?
- Methodological Answer : The compound is synthesized via nucleophilic addition of 3-(trifluoromethyl)aniline to 2-hydroxyethyl isothiocyanate in tetrahydrofuran (THF) with triethylamine as a base. Key parameters include:
- Temperature : 60–70°C for 2–4 hours to ensure complete reaction .
- Purification : Recrystallization from hexane or petroleum ether (yield: ~70–85%) .
- Critical Factors : Excess amine or isothiocyanate can lead to byproducts; monitoring via TLC (Rf ~0.5 in petroleum ether/diethyl ether, 8:2) is advised .
Q. Which spectroscopic techniques are most effective for characterizing this thiourea derivative?
- Methodological Answer :
- ¹H/¹³C NMR : Look for NH protons at δ 9.5–10.5 ppm (broad singlet) and thiourea carbonyl (C=S) at ~180 ppm in ¹³C NMR .
- FT-IR : Strong C=S stretch at 1250–1300 cm⁻¹ and N–H bend at 1500–1600 cm⁻¹ .
- X-ray Crystallography : Resolves intramolecular hydrogen bonds (e.g., N–H⋯S, ~2.9 Å) and confirms planarity of thiourea and trifluoromethylphenyl moieties .
Q. How can researchers verify the purity of this compound post-synthesis?
- Methodological Answer :
- HPLC : Use a C18 column (acetonitrile/water, 70:30) with UV detection at 254 nm; retention time ~6.2 minutes .
- Elemental Analysis : Match calculated (e.g., C: 50.22%, H: 2.81%) and observed values within ±0.3% .
Advanced Research Questions
Q. What computational strategies predict the electronic and steric effects of the trifluoromethyl group on bioactivity?
- Methodological Answer :
- Density Functional Theory (DFT) : Use B3LYP/6-31G(d) to calculate electrostatic potential maps; the CF₃ group shows strong electron-withdrawing effects (σₚ ~0.54) .
- Molecular Docking (AutoDock Vina) : Dock into gibberellin receptor pockets (PDB: 1Y3Q); the CF₃ group enhances hydrophobic interactions (binding energy: −8.2 kcal/mol) .
Q. How do structural variations (e.g., alkyl chain length) impact biological activity in thiourea derivatives?
- Methodological Answer :
- Structure-Activity Relationship (SAR) :
| Substituent | Gibberellin-like Activity (IC₅₀, μM) | LogP |
|---|---|---|
| Ethyl | 12.4 ± 1.2 | 2.8 |
| Propyl | 8.9 ± 0.9 | 3.1 |
| Hydroxyethyl | 6.3 ± 0.7 | 2.5 |
- Longer alkyl chains increase lipophilicity but reduce solubility; the hydroxyethyl group balances both .
Q. How can crystallographic data resolve discrepancies in reported hydrogen-bonding patterns?
- Methodological Answer :
- SHELX Refinement : Use SHELXL-2018 to model disorder in CF₃ groups (occupancy ~0.52:0.48) and refine H-bonds (N–H⋯S: 3.1 Å, 165°) .
- Comparative Analysis : Overlay with Cambridge Structural Database entries (e.g., CCDC 987654) to validate bond lengths (C–S: 1.68 Å vs. 1.67 Å) .
Q. What experimental designs address contradictory bioactivity data across studies?
- Methodological Answer :
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
